molecular formula C20H19N5OS3 B2640077 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351647-52-3

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

カタログ番号 B2640077
CAS番号: 1351647-52-3
分子量: 441.59
InChIキー: PLISKPIVHPMOQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings likely results in a rigid structure, which can have significant effects on its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio groups might be susceptible to oxidation, and the imidazole ring might participate in various types of nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and polar functional groups might increase its solubility in polar solvents .

科学的研究の応用

Disposition and Metabolism of SB-649868

This study discusses "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)," a novel orexin 1 and 2 receptor antagonist. The research investigated its disposition and metabolism in humans, highlighting how the compound is processed and eliminated in the body, primarily through feces. The study underscores the compound's extensive metabolism and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Nephrotoxicity Studies with Cefazedone and Gentamicin

Investigation into the nephrotoxicity of cefazedone (a beta-lactam antibiotic) and its combination with gentamicin was conducted, comparing the effects on urinary excretion of alanine-amino-peptidase (AAP) as a marker for kidney function. The study provides insights into the safety and potential renal impacts of these compounds, with a focus on their biochemical interactions (Mondorf, 1979).

Hemodynamic Effects of AR-L 115 BS

This research examines the hemodynamic effects of "2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS)" in patients with acute myocardial infarction. The study illustrates the potential of AR-L 115 BS in improving cardiac function, demonstrating a combination of positive-inotropic and vasodilating actions (Nebel et al., 1981).

Pharmacokinetics of Pentanedioic Acid Imidazolyl Ethanamide

This study aimed to determine the main pharmacokinetic parameters of Pentanedioic acid imidazolyl ethanamide (PAIE) in healthy volunteers. The research sheds light on the drug's metabolism, absorption, and elimination, highlighting the role of the kidneys in processing and the influence of cytochrome P450 system polymorphism on pharmacokinetic variability (Gordeev et al., 2021).

作用機序

The mechanism of action of a compound depends on its biological target. Many compounds containing imidazole rings, for example, are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

将来の方向性

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical or as a building block for the synthesis of other complex molecules .

特性

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS3/c26-17(20(8-2-3-9-20)15-6-5-11-27-15)22-18-23-24-19(29-18)28-13-14-12-25-10-4-1-7-16(25)21-14/h1,4-7,10-12H,2-3,8-9,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLISKPIVHPMOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。